N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a furan-2-carboxamide group via an ethyl bridge substituted with a 1H-pyrazol-1-yl moiety. The inclusion of a pyrazole ring in this compound may enhance binding specificity or metabolic stability, while the furan carboxamide group could influence solubility and aromatic interactions.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-16(14-6-3-12-23-14)21(11-10-20-9-4-8-18-20)17-19-13-5-1-2-7-15(13)24-17/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTHDHLCELUAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction involving hydrazine and an appropriate diketone.
Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving a suitable dicarbonyl compound.
Coupling Reactions: The final step involves coupling the benzothiazole, pyrazole, and furan moieties under specific conditions, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features:
- Benzothiazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Pyrazole derivative : Associated with various pharmacological effects, including anti-inflammatory and analgesic activities.
- Furan ring : Adds to the compound's chemical reactivity and potential for further functionalization.
Synthesis Overview
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide typically involves:
- Condensation reactions : Using appropriate coupling agents and bases to facilitate the formation of the desired amide bond.
- Optimization of reaction conditions : Adjusting temperature, solvent, and concentration to maximize yield and purity.
Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole and pyrazole motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown:
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. Research on similar derivatives has demonstrated:
- Inhibition of cyclooxygenase enzymes (COX) , which are key mediators in inflammatory processes. Compounds with similar structures have reported IC50 values as low as 0.037 nM for COX-2 inhibition .
Antimicrobial Effects
The benzothiazole component is well-documented for its antimicrobial properties. Preliminary studies indicate that this compound may exhibit:
- Broad-spectrum antibacterial activity , particularly against Gram-positive bacteria .
Material Science Applications
The unique properties of this compound also make it suitable for applications in material science:
- Polymer additives : Enhancing the thermal stability and mechanical properties of polymers.
- Sensors : Utilization in chemical sensors due to its ability to undergo specific reactions with target analytes.
Case Study 1: Anticancer Efficacy
A study conducted by Moneer et al. (2021) synthesized a series of benzothiazole derivatives that included pyrazole components similar to this compound. The findings revealed significant cytotoxicity against various cancer cell lines, with some compounds exhibiting selectivity towards specific cancer types.
Case Study 2: Anti-inflammatory Mechanism
Research by Prajapat and Talesara (2016) explored the anti-inflammatory effects of related compounds. They reported that certain derivatives demonstrated remarkable COX inhibition, suggesting that this compound could similarly inhibit inflammatory pathways.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles findings from various studies regarding its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic potentials.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a furan-2-carboxamide. Its molecular formula is with a molecular weight of approximately 318.36 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. Various derivatives of benzothiazole and pyrazole have been shown to exhibit cytotoxic effects against different cancer cell lines.
- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported IC50 values of 15.63 μM against MCF-7 cells, comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- Antibacterial and Antifungal Effects : Various benzothiazole derivatives have shown promising antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for some derivatives were found to be as low as 50 μg/mL against common pathogens . This suggests potential for development as an antimicrobial agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased expression of pro-apoptotic proteins such as p53 and caspase-3 cleavage in cancer cells, promoting apoptosis .
- Inhibition of Enzymatic Activity : Some derivatives have been reported to inhibit specific enzymes involved in cancer progression and microbial resistance, enhancing their therapeutic efficacy .
Case Studies and Research Findings
Comparison with Similar Compounds
Compound BZ-I (N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl] acetamide)
- Structural Differences : BZ-I replaces the ethyl-pyrazole bridge with a piperazine linker and a furan-2-carbonyl group .
- Implications: The piperazine ring in BZ-I may improve solubility due to its hydrophilic nature, whereas the ethyl-pyrazole group in the target compound could enhance lipophilicity and membrane permeability.
Pyrazole-Containing Analogues
Compound 189 (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(...ethyl)acetamide
- Structural Differences : Compound 189 features a difluoromethyl-substituted pyrazole and a complex indazolyl-pyridinyl backbone .
- Implications: Fluorination in Compound 189 may improve metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic pockets. The target compound’s unsubstituted pyrazole lacks these effects but may reduce steric hindrance.
Sulfamide vs. Carboxamide Linkers
N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide
- Structural Differences : This compound uses a sulfamide group instead of a carboxamide .
- Implications: Sulfamide groups exhibit stronger hydrogen-bonding capacity and higher acidity compared to carboxamides, which could influence target affinity.
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
While structural comparisons highlight differences in solubility, binding modes, and synthetic routes, direct biological data (e.g., IC50 values, pharmacokinetics) for the target compound are absent in the provided evidence. Further studies should prioritize crystallographic analysis (using tools like SHELX ) to resolve 3D structures and validate hypothesized interactions. Comparative assays with the analogues discussed would clarify the impact of pyrazole positioning and linker chemistry on efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
